molecular formula C21H28N6 B2753675 6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2097908-55-7

6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2753675
CAS No.: 2097908-55-7
M. Wt: 364.497
InChI Key: LWFXNMFDGWBBLK-UHFFFAOYSA-N
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Description

“6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinazolines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The synthesis process typically involves the reaction of the starting materials in a suitable solvent, followed by purification steps .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectral techniques, including 1H and 13C NMR, LCMS, and IR . These techniques can provide information about the connectivity of atoms within the molecule, the presence of functional groups, and the overall molecular geometry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques . For example, the Mannich aminomethylation of a related compound, 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques . These properties may include solubility, melting point, boiling point, density, molar mass, and more .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound is related to research on novel synthetic routes for creating heterocyclic compounds, including pyrimidines and tetrahydroquinolines. These studies offer insights into the one-pot synthesis methods that allow for the efficient production of complex molecules. For instance, dihydropyrindines and tetrahydroquinolines can be synthesized in good yields through a multi-component process involving coupling, isomerization, and cyclocondensation sequences, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

  • Another study emphasizes the synthesis of novel 6-(Heteroatom-substituted)-(thio)pyrimidine derivatives, showcasing the intramolecular cyclization techniques to create a variety of N-cycloalkanes, morpholine, piperazine, and pyrazole derivatives. This illustrates the broad applicability of such compounds in developing pharmacologically active molecules (Ho & Suen, 2013).

Potential Pharmacological Applications

  • The research also touches upon the potential pharmacological applications of these compounds, particularly in the context of cancer therapy. For example, certain synthesized compounds have been evaluated for their cytotoxic effects against different human cell lines, indicating their potential as anti-cancer agents. The mechanisms of action include DNA damaging and induction of apoptosis via mitochondrial pathways, showcasing the therapeutic potential of such compounds in oncology (Gamal-Eldeen et al., 2014).

  • Additionally, some compounds related to the core structure of interest have shown promise as GPR119 agonists, a target of interest for the treatment of metabolic disorders like diabetes. This highlights the versatility of these compounds beyond oncology, extending into metabolic disease management (Fang et al., 2019).

Future Directions

The future directions for research on “6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine” could involve further exploration of its biological activities, potential therapeutic applications, and synthesis of related compounds . Additionally, more detailed studies on its physical and chemical properties could also be beneficial .

Properties

IUPAC Name

6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-2-7-18-17(6-1)21(25-14-22-18)27-10-8-16(9-11-27)26-20-12-19(23-13-24-20)15-4-3-5-15/h12-16H,1-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFXNMFDGWBBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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